molecular formula C11H12O2 B8680449 3,5,6-trimethyl-1-benzofuran-7-ol

3,5,6-trimethyl-1-benzofuran-7-ol

Cat. No.: B8680449
M. Wt: 176.21 g/mol
InChI Key: GGDHNIDDRQTCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trimethyl-1-benzofuran-7-ol is a substituted benzofuran derivative characterized by three methyl groups at positions 3, 5, and 6 of the benzofuran core and a hydroxyl group at position 5. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, often studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,5,6-trimethyl-1-benzofuran-7-ol

InChI

InChI=1S/C11H12O2/c1-6-4-9-7(2)5-13-11(9)10(12)8(6)3/h4-5,12H,1-3H3

InChI Key

GGDHNIDDRQTCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)O)OC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly employed in the synthesis of complex benzofuran derivatives . These methods offer high yields and selectivity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-1-benzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Introduction of various substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural and Functional Group Variations

The following table compares 3,5,6-trimethyl-1-benzofuran-7-ol with analogous benzofuran compounds, highlighting key structural and functional differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Melting Point (°C) Bioactivity Highlights
This compound Methyl (3,5,6), Hydroxyl (7) ~192.23 -OH Low 160–165 (estimated) Antioxidant potential [hypothetical]
2-(Chloromethyl)-7-(trifluoromethyl)benzofuran Chloromethyl (2), Trifluoromethyl (7) ~238.61 -Cl, -CF₃ Very low Not reported Antiviral (DHODH inhibition)
5-Methoxy-1-benzofuran-2-carboxylic acid Methoxy (5), Carboxylic acid (2) ~206.19 -OCH₃, -COOH Moderate 210–215 Anti-inflammatory activity
7-Hydroxy-4-methylcoumarin Methyl (4), Hydroxyl (7) ~176.17 -OH Low 185–190 Fluorescent probe applications

Key Differences and Implications

The hydroxyl group at position 7 enhances hydrogen-bonding capacity, which may improve interactions with biological targets (e.g., enzymes) relative to non-polar analogs.

In contrast, 2-(chloromethyl)-7-(trifluoromethyl)benzofuran has demonstrated antiviral activity via inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development .

Physicochemical Properties :

  • The trifluoromethyl group in the antiviral compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The methyl and hydroxyl groups in the target compound may balance solubility and bioavailability.

Notes

  • Data for the target compound in the table above are estimated based on structural analogs and computational predictions.

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